molecular formula C12H14 B15299229 1-Vinyl-1,2,3,4-tetrahydronaphthalene

1-Vinyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B15299229
M. Wt: 158.24 g/mol
InChI Key: FSRLCYXRDZIJJT-UHFFFAOYSA-N
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Description

1-Vinyl-1,2,3,4-tetrahydronaphthalene (CAS 136272-13-4) is an organic compound with the molecular formula C₁₂H₁₄ and a molecular weight of 158.24 g/mol . It features a tetrahydronaphthalene (tetralin) core structure, which consists of a benzene ring fused to a cyclohexane ring , further substituted with a vinyl group at the 1-position. This structure makes it a versatile intermediate for chemical synthesis and materials science research. The tetralin moiety is a common scaffold in medicinal chemistry and material science. For instance, tetralin derivatives are found in various pharmacologically active compounds and have been investigated for their antiproliferative properties in anticancer research . The incorporation of a vinyl group onto this scaffold provides a reactive handle for further chemical modification, such as polymerization or through addition reactions, making this compound a valuable building block for developing novel polymers, functionalized organic materials, and more complex chemical entities . Researchers may explore its utility in creating advanced heat transfer fluids, as related tetralin derivatives have been studied for their role in enhancing thermal stability in industrial applications . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1-ethenyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C12H14/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-4,6,9-10H,1,5,7-8H2

InChI Key

FSRLCYXRDZIJJT-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

1-Vinyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common synthetic route involves the catalytic hydrogenation of naphthalene. This process typically uses nickel catalysts, although other variations have been evaluated . Another method involves the Darzens tetralin synthesis, which uses intramolecular electrophilic aromatic substitution reactions of a 1-aryl-pent-4-ene with concentrated sulfuric acid . Industrial production methods often involve large-scale catalytic hydrogenation processes to ensure high yields and purity.

Chemical Reactions Analysis

1-Vinyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . Common reagents used in these reactions include bromine, which can convert the compound into tetrabrominated derivatives, and sulfuric acid for electrophilic aromatic substitution . Major products formed from these reactions include hydrogen bromide and various substituted naphthalenes.

Mechanism of Action

The mechanism of action of 1-vinyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. Due to its lipophilic nature, it can accumulate within biological membranes, altering their structure and function . Microbial degradation pathways involve hydroxylation and dioxygenation mechanisms, where specific enzymes introduce oxygen molecules into the compound, facilitating its breakdown . These pathways are crucial for bioremediation and environmental management.

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Differences

Compound Name Substituent Key Reactivity/Property References
1-Vinyl-1,2,3,4-tetrahydronaphthalene Vinyl (-CH₂CH₂) High regioselectivity in catalytic cycloadditions; electron-withdrawing effect enhances electrophilic substitution at aromatic positions .
1-Allyl-1,2,3,4-tetrahydronaphthalene Allyl (-CH₂CHCH₂) Participates in protolytic C–C bond formation; lower steric hindrance compared to vinyl derivatives .
1-Oxo-1,2,3,4-tetrahydronaphthalene Ketone (=O) Bromination regioselectivity shifts to alicyclic positions due to carbonyl-directed electrophilic attack .
1-Chloro-1,2,3,4-tetrahydronaphthalene Chlorine (-Cl) Accelerated solvolysis rates compared to β-hydroxy derivatives; forms carbocations resistant to aromatization .
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene Multiple methyl groups Enhanced steric hindrance reduces reaction kinetics; hydrophobic interactions dominate in non-polar media .

Electronic and Steric Modulation

  • Vinyl vs. Allyl Groups : The vinyl group’s sp² hybridization introduces conjugation with the tetrahydronaphthalene ring, lowering energy barriers for electrophilic aromatic substitution. In contrast, allyl substituents exhibit greater flexibility, enabling diverse reaction pathways (e.g., allylic C–H activation) .
  • Electron-Withdrawing vs. Electron-Donating Groups : The ketone group in 1-oxo derivatives polarizes the ring, directing bromination to the alicyclic C4 position (Mulliken charge: −0.32 e), whereas methyl groups in pentamethyl derivatives increase electron density at aromatic positions, favoring electrophilic attack .

Data Tables

Table 2: Physical and Spectral Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
This compound C₁₂H₁₄ 158.24 δ¹H NMR (CDCl₃): 5.2–5.8 ppm (vinyl protons)
1-Methylene-1,2,3,4-tetrahydronaphthalene C₁₁H₁₂ 144.22 IR (cm⁻¹): 1640 (C=C stretch)
1-Oxo-1,2,3,4-tetrahydronaphthalene C₁₀H₁₀O 146.19 δ¹³C NMR: 207 ppm (carbonyl carbon)

Research Findings and Challenges

  • Regioselectivity in Bromination : Quantum chemical studies (PM3/RHF) confirm that 1-oxo derivatives undergo bromination at the alicyclic C4 position due to charge localization (−0.32 e vs. −0.18 e at aromatic C5) .
  • Solvolysis Dynamics : 1-Chloro derivatives exhibit rate constants 10× higher than β-hydroxy analogs, attributed to carbocation stability and reduced deprotonation barriers .
  • Stereochemical Complexity : Hydroxylated metabolites require precise synthetic routes (e.g., osmium tetroxide dihydroxylation) to match urinary stereoisomers .

Q & A

Q. What are the key experimental design considerations for assessing the toxicity of 1-Vinyl-1,2,3,4-tetrahydronaphthalene in mammalian models?

To evaluate systemic toxicity, researchers should adopt a tiered approach:

  • Exposure routes : Prioritize inhalation and oral routes due to their relevance to environmental and occupational exposure .
  • Health outcomes : Monitor hepatic, renal, and respiratory effects, as these are commonly impacted by naphthalene derivatives .
  • Species selection : Use rodents (e.g., rats, mice) for preliminary studies, followed by non-human primates for translational validation.
  • Dose-response analysis : Include sub-chronic and chronic exposure regimens to identify no-observed-adverse-effect levels (NOAELs).
    Methodological Reference: Follow inclusion criteria from toxicological profiles, such as tracking body weight changes, hematological parameters, and histopathological analyses .

Q. How can the thermodynamic properties of this compound be experimentally determined?

Key methodologies include:

  • Heat capacity measurement : Use adiabatic calorimetry, as described by Vvedenskii (1957) for tetrahydronaphthalene derivatives .
  • Vapor-liquid equilibrium (VLE) studies : Apply Antoine equation parameters to model phase behavior, referencing gas-phase thermodynamic databases .
  • Reaction equilibria analysis : Semiempirical methods, such as those by Szekely (1955), can predict enthalpy changes during hydrogenation or dehydrogenation reactions .

Advanced Research Questions

Q. How can contradictions in toxicity data across studies on this compound be resolved?

Address discrepancies through:

  • Meta-analysis : Aggregate data from PubMed, TOXCENTER, and NIH RePORTER using Boolean search strings (e.g., combining "toxicokinetics" and "metabolites") to identify confounding variables like species-specific metabolism .
  • Dose normalization : Adjust for differences in bioavailability by comparing administered vs. internal doses using pharmacokinetic modeling.
  • Mechanistic studies : Use in vitro assays (e.g., CYP450 inhibition assays) to clarify metabolic pathways that may explain interspecies variability .

Q. What advanced synthetic strategies enable selective functionalization of this compound?

  • Catalytic vinylation : Optimize palladium-catalyzed cross-coupling reactions with vinyl halides, controlling stereochemistry via ligand design (e.g., bulky phosphines) .
  • Radical-mediated pathways : Use AIBN or photoredox catalysts to introduce substituents at the vinyl group while preserving the tetrahydronaphthalene core .
  • Computational guidance : Employ density functional theory (DFT) to predict regioselectivity in electrophilic aromatic substitution reactions .

Q. How can computational models predict the environmental persistence of this compound?

  • QSAR modeling : Correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with biodegradation rates from existing naphthalene derivative data .
  • Molecular dynamics (MD) simulations : Simulate interactions with soil organic matter or aqueous interfaces to estimate adsorption coefficients .
  • Tropospheric oxidation : Use Gaussian-based calculations to predict reaction pathways with hydroxyl radicals, referencing analogous studies on methylnaphthalenes .

Methodological Resources

  • Toxicological databases : TOXCENTER, TSCATS, and NTP databases provide protocols for hazard identification .
  • Thermodynamic data : NIST Chemistry WebBook offers validated gas-phase and condensed-phase properties .
  • Synthetic protocols : Peer-reviewed studies on brominated tetrahydronaphthalenes (e.g., 6-Bromo derivatives) inform reaction optimization .

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